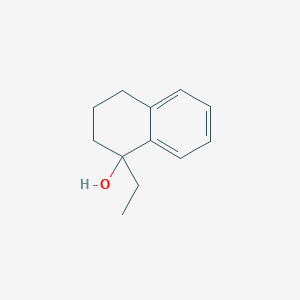
1-Ethyltetralin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyltetralin-1-ol is an organic compound belonging to the class of alcohols It is characterized by a tetralin ring structure with an ethyl group and a hydroxyl group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyltetralin-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-ethyltetralin-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-ethyltetralin-1-one. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyltetralin-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form 1-ethyltetralin using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: 1-Ethyltetralin-1-one.
Reduction: 1-Ethyltetralin.
Substitution: Various substituted tetralin derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyltetralin-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-ethyltetralin-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, its hydrophobic tetralin ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
1-Methyltetralin-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a propyl group.
1-Butyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a butyl group.
Uniqueness: 1-Ethyltetralin-1-ol is unique due to its specific ethyl substitution, which influences its chemical reactivity and physical properties. This makes it distinct from its methyl, propyl, and butyl analogs, providing different applications and reactivity profiles .
Eigenschaften
CAS-Nummer |
155048-03-6 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1-ethyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-12(13)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,13H,2,5,7,9H2,1H3 |
InChI-Schlüssel |
VYHILIYITIZZDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


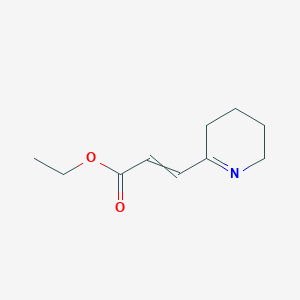
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)
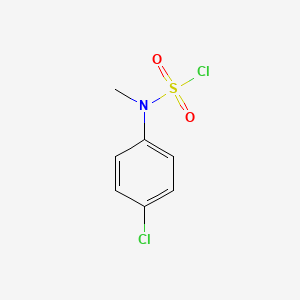
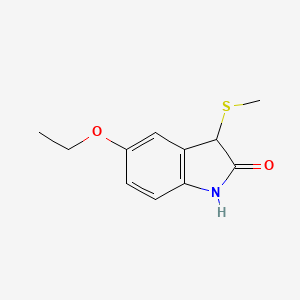
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)

![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)


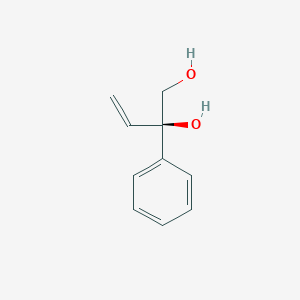
![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
